trans-4-({[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
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Overview
Description
trans-4-({[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid: is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of trans-4-({[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid involves several steps. One common method is the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often utilize green chemistry principles, such as using green solvents and catalysts .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium azide or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
trans-4-({[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use as an anti-inflammatory and anticoagulant agent.
Industry: It is used in the production of optical brighteners, photosensitizers, and fluorescent dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation . It can also interact with DNA and proteins, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives, such as warfarin and dicoumarol. Compared to these compounds, trans-4-({[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid has unique structural features that contribute to its distinct biological activities . For example, the presence of the cyclohexanecarboxylic acid moiety enhances its ability to interact with specific molecular targets .
Properties
Molecular Formula |
C22H27NO6 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[[[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H27NO6/c1-12-16-8-9-18(28-3)13(2)20(16)29-22(27)17(12)10-19(24)23-11-14-4-6-15(7-5-14)21(25)26/h8-9,14-15H,4-7,10-11H2,1-3H3,(H,23,24)(H,25,26) |
InChI Key |
RRPNRAOSIKSLHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)NCC3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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